Cas no 897614-42-5 (N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide)

N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide
- N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclopropanecarboxamide
- AKOS024627296
- F2098-0118
- HMS1656E13
- N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide
- 897614-42-5
- N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide
-
- インチ: 1S/C16H17N3O3S/c1-2-23(21,22)15-9-8-14(18-19-15)12-4-3-5-13(10-12)17-16(20)11-6-7-11/h3-5,8-11H,2,6-7H2,1H3,(H,17,20)
- InChIKey: FCTPBSHMTUXRST-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC=CC(C3=NN=C(S(CC)(=O)=O)C=C3)=C2)=O)CC1
計算された属性
- せいみつぶんしりょう: 331.09906259g/mol
- どういたいしつりょう: 331.09906259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 97.4Ų
N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2098-0118-10μmol |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide |
897614-42-5 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2098-0118-5mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide |
897614-42-5 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2098-0118-30mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide |
897614-42-5 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2098-0118-5μmol |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide |
897614-42-5 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2098-0118-20μmol |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide |
897614-42-5 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2098-0118-2mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide |
897614-42-5 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2098-0118-20mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide |
897614-42-5 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2098-0118-1mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide |
897614-42-5 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2098-0118-3mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide |
897614-42-5 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2098-0118-15mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide |
897614-42-5 | 90%+ | 15mg |
$133.5 | 2023-05-16 |
N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
9. Book reviews
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamideに関する追加情報
Introduction to N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide (CAS No. 897614-42-5)
N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 897614-42-5, represents a novel chemical entity with a unique structural framework that combines a pyridazine core with an ethanesulfonyl group and a phenyl ring, all linked to a cyclopropane moiety through an amide bond. The intricate architecture of this molecule not only makes it an intriguing subject of study but also opens up possibilities for its application in the development of new therapeutic agents.
The structural features of N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide are particularly noteworthy. The pyridazine ring is a heterocyclic aromatic compound that is known for its stability and versatility in drug design. It serves as a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets in multiple ways. The ethanesulfonyl group, on the other hand, introduces a polar and hydrophilic region to the molecule, which can enhance its solubility and binding affinity. The phenyl ring further contributes to the molecule's hydrophobic character, while the cyclopropane ring adds rigidity, which can be crucial for optimizing interactions with biological receptors.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways. N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide has been investigated as a potential lead compound in this context. Its unique structural motif suggests that it may exhibit inhibitory activity against enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegeneration. Preliminary studies have shown promising results in vitro, indicating that this compound can modulate key signaling pathways relevant to these conditions.
One of the most exciting aspects of N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide is its potential for further chemical modification. The presence of multiple functional groups provides chemists with numerous opportunities to optimize its pharmacological properties. For instance, the amide bond can be readily modified to alter the compound's metabolic stability or bioavailability. Additionally, the pyridazine ring can be further derivatized to explore different biological activities. These modifications hold the promise of generating novel analogs with enhanced efficacy and reduced side effects.
The synthesis of N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide presents both challenges and opportunities for synthetic chemists. The construction of the cyclopropane ring requires careful consideration of reaction conditions and reagents to ensure high yield and selectivity. Moreover, the introduction of the ethanesulfonyl group necessitates precise control over reaction pathways to avoid unwanted byproducts. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to access complex molecules like this one.
Recent advancements in computational chemistry have also played a significant role in the study of N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying key residues on the target protein that are likely to be involved in binding. Additionally, computational studies can help optimize the compound's structure by predicting how changes in its chemical framework might affect its biological activity.
The potential applications of N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide extend beyond drug development. Its unique structural features make it a valuable tool for studying fundamental aspects of molecular recognition and ligand-receptor interactions. By understanding how this compound interacts with biological targets, researchers can gain insights into broader principles that govern drug design and discovery.
In conclusion, N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide (CAS No. 897614-42-5) is a remarkable compound with significant potential in pharmaceutical chemistry and medicinal biology. Its intricate structure, combined with its promising biological activity, makes it an attractive candidate for further investigation and development. As research continues to uncover new applications for this molecule, it is likely to play an important role in advancing our understanding of disease mechanisms and developing new therapeutic strategies.
897614-42-5 (N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}cyclopropanecarboxamide) 関連製品
- 2877659-30-6(4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine)
- 1052614-40-0(3-amino-4-(morpholin-4-yl)-1λ?-thiolane-1,1-dione)
- 1806973-59-0(4-Bromo-3-chloro-5-(difluoromethyl)-2-methylpyridine)
- 2228095-95-0(methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate)
- 2325705-88-0(2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
- 2137803-19-9(Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)-)
- 438015-36-2(2-amino-1-(4-propoxyphenyl)ethan-1-one)
- 80370-59-8(Desthiazoximic Acid Ceftiofur (>85%))
- 1502363-77-0(1-(3,5-difluoro-4-hydroxyphenyl)-3-methylbutan-1-one)
- 797812-32-9(1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid allylamide)




